molecular formula C13H21NO3 B3164514 Propyl[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 893574-38-4

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine

Cat. No.: B3164514
CAS No.: 893574-38-4
M. Wt: 239.31 g/mol
InChI Key: ANKQTATYHPSMFQ-UHFFFAOYSA-N
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Description

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine is a tertiary amine featuring a propyl chain attached to a nitrogen atom, which is further substituted with a 2,3,4-trimethoxybenzyl group.

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3/h6-7,14H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKQTATYHPSMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[(2,3,4-trimethoxyphenyl)methyl]amine typically involves the following steps:

    Formation of the Benzyl Halide: The starting material, 2,3,4-trimethoxybenzyl alcohol, is converted to the corresponding benzyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.

    Nucleophilic Substitution: The benzyl halide undergoes a nucleophilic substitution reaction with propylamine. This reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran, under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the benzyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting neurological and cardiovascular systems.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in studies investigating the interaction of amines with biological receptors and enzymes.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Propyl[(2,3,4-trimethoxyphenyl)methyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The trimethoxyphenyl group enhances its binding affinity to these targets, leading to modulation of their activity. For instance, the compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs lie in the alkyl chain length/branching and aromatic substitution patterns. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Alkyl Chain Key Features
Propyl[(2,3,4-TMP)methyl]amine C₁₃H₂₁NO₃ ~239.3 (estimated) Linear propyl Short chain may enhance solubility; methoxy groups improve aromatic interactions.
(2-Methylpropyl)[(2,3,4-TMP)methyl]amine C₁₄H₂₃NO₃ 253.34 Branched 2-methylpropyl Increased lipophilicity; steric effects may hinder binding to targets.
Butyl[(2,3,4-TMP)methyl]amine C₁₄H₂₃NO₃ ~253.3 (estimated) Linear butyl Longer chain enhances lipophilicity; potential for altered pharmacokinetics.
Coumarin-linked propylamine derivatives Variable Variable Propyl + coumarin Dual functionality for targeting (e.g., P-gp/hCA XII inhibitors).

TMP = trimethoxyphenyl; estimated values derived from analog data .

Key Observations:
  • Alkyl Chain Impact: Propyl vs. 2-Methylpropyl: The linear propyl chain in the target compound likely improves solubility compared to the branched 2-methylpropyl analog, which has higher molecular weight and steric bulk . Propyl vs.
  • Aromatic Substitution :

    • The 2,3,4-trimethoxyphenyl group is a common pharmacophore in bioactive molecules (e.g., microtubule disruptors or kinase inhibitors). Its substitution pattern enhances π-π stacking and hydrogen-bonding interactions, critical for target binding .

Biological Activity

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine is a chemical compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propyl amine group attached to a trimethoxyphenyl moiety. The presence of three methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing neuronal signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, structural modifications of similar compounds have led to improved antiproliferative activities against various cancer cell lines:

CompoundCell LineIC50 (nM)Reference
Compound 9A375 (melanoma)1.1
Compound 9M14 (melanoma)1.2
Compound 9RPMI7951 (melanoma)3.3

These findings suggest that derivatives of the trimethoxyphenyl group possess significant anticancer activity.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For example, a related compound demonstrated a reduction in tumor growth by 83.8% in vivo when tested on animal models, highlighting its potential as an anti-inflammatory agent .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of piplartine analogs against SCC9 tumor cells derived from oral cancer. The results showed significant apoptosis induction via caspase activation and DNA fragmentation, suggesting that compounds with similar structural motifs could exhibit comparable effects .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiazole derivatives linked to the trimethoxyphenyl group revealed promising anticancer activity across multiple cell lines. Compounds were synthesized and screened against the NCI-60 panel, showing notable cytostatic activity against lung and colorectal cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propyl[(2,3,4-trimethoxyphenyl)methyl]amine
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Propyl[(2,3,4-trimethoxyphenyl)methyl]amine

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